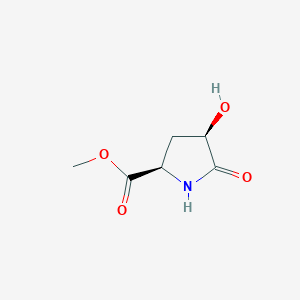
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with an isocyanate or a carbonyl compound under suitable conditions.
Introduction of the isopropyl group: This step involves the alkylation of the oxazolidinone ring with an appropriate isopropylating agent.
Formylation of the benzene ring: The final step is the formylation of the benzene ring, which can be carried out using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzoic acid.
Reduction: (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde depends on its specific application:
As a chiral auxiliary: It induces chirality in target molecules through diastereoselective reactions.
In biological systems: It may interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)acetaldehyde
- (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)propionaldehyde
- (S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)butyraldehyde
Uniqueness
(S)-4-(4-Isopropyl-2-oxooxazolidin-3-YL)benzaldehyde is unique due to its specific structure, which combines the chiral oxazolidinone ring with a benzaldehyde moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other applications.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]benzaldehyde |
InChI |
InChI=1S/C13H15NO3/c1-9(2)12-8-17-13(16)14(12)11-5-3-10(7-15)4-6-11/h3-7,9,12H,8H2,1-2H3/t12-/m1/s1 |
Clé InChI |
MXZVTDFURBBSJT-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C=O |
SMILES canonique |
CC(C)C1COC(=O)N1C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
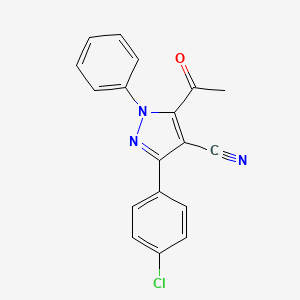
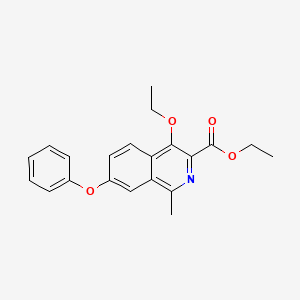
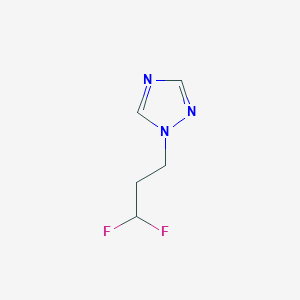
![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)

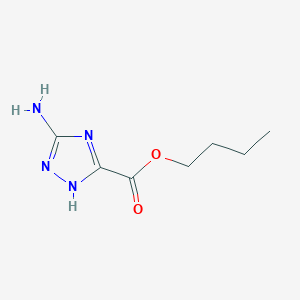
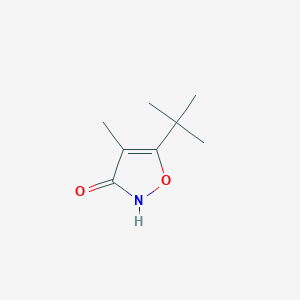
![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
